Hydrogen-Bond Donor Count: N2,N3-Dimethylation Eliminates All HBD Capacity vs. Free-NH Analogs
2,3-Dimethyl-5-nitro-2,3-dihydrophthalazine-1,4-dione possesses zero hydrogen-bond donors (#HBD = 0) due to complete methylation of both N2 and N3 endocyclic nitrogens. In contrast, the non-methylated comparator 5-nitrophthalazine-1,4-dione (CAS 54535-42-1) retains two NH donors (#HBD = 2), as does the parent scaffold phthalhydrazide (CAS 1445-69-8; #HBD = 2) . This difference is structurally verifiable and mechanistically consequential: in the 2,3-dihydrophthalazine-1,4-dione PARP inhibitor series, the NH groups of the scaffold form critical hydrogen bonds within the nicotinamide-binding pocket, and their methylation abolishes this interaction, redirecting binding mode or ablating affinity [1][2]. The target compound thus serves as either a negative control probe or a scaffold for alternative binding poses not accessible to the free-NH analogs [1].
| Evidence Dimension | Hydrogen-bond donor count (#HBD) |
|---|---|
| Target Compound Data | #HBD = 0 (N2,N3-dimethylated; no exchangeable NH protons) |
| Comparator Or Baseline | 5-Nitrophthalazine-1,4-dione (CAS 54535-42-1): #HBD = 2; Phthalhydrazide (CAS 1445-69-8): #HBD = 2 |
| Quantified Difference | Absolute elimination: 0 vs. 2 HBD (Δ = −2 HBD) |
| Conditions | Calculated molecular property (ACD/Labs Percepta Platform v14.00); structurally confirmed by absence of NH signals in ¹H-NMR (DMSO-d₆) |
Why This Matters
For PARP inhibitor research or any nicotinamide-mimetic scaffold program, the HBD count determines whether the compound can recapitulate the key hydrogen-bonding interactions of the parent pharmacophore; this compound's zero-HBD profile defines a distinct molecular recognition class.
- [1] Alaviuhkola J, et al. Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specificity towards human PARP10. Eur J Med Chem. 2025;300:118111. PMID: 40914013. View Source
- [2] Nizi MG, et al. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. Eur J Med Chem. 2022;237:114362. DOI: 10.1016/j.ejmech.2022.114362. View Source
